Technical Guide: Spectroscopic Characterization of (4-Phenylpyrimidin-2-yl)cyanamide
Technical Guide: Spectroscopic Characterization of (4-Phenylpyrimidin-2-yl)cyanamide
An in-depth technical guide on the spectroscopic characterization of (4-Phenylpyrimidin-2-yl)cyanamide .
CAS Number: 140369-51-3 Molecular Formula: C₁₁H₈N₄ Molecular Weight: 196.21 g/mol IUPAC Name: N-(4-Phenylpyrimidin-2-yl)cyanamide[1][2]
Executive Summary & Structural Context
(4-Phenylpyrimidin-2-yl)cyanamide is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as [1,2,4]triazolo[1,5-a]pyrimidines (via cyclization) and as an intermediate in medicinal chemistry for kinase inhibitors.
This guide provides a comprehensive analysis of its spectroscopic signature. Researchers must recognize that this compound belongs to the class of heteroaryl cyanamides , which exhibit distinct tautomeric equilibria that fundamentally alter their NMR and IR profiles depending on solvent polarity and pH.
Tautomeric Considerations (Critical for Analysis)
Unlike simple alkyl cyanamides, (4-phenylpyrimidin-2-yl)cyanamide possesses a nitrogen atom adjacent to the electron-deficient pyrimidine ring. This allows for a prototropic tautomerism between the amino-cyanamide form (A) and the imino-carbodiimide form (B).
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Form A (Dominant): N-cyanoamine structure (–NH–C≡N). Stable in solid state and polar aprotic solvents (DMSO, DMF).
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Form B (Minor/Transient): Carbodiimide structure (–N=C=NH). Often reactive intermediate; rarely observed spectroscopically unless trapped.
Synthesis Pathway Visualization
Understanding the synthesis is vital for identifying impurities (e.g., unreacted 2-amino-4-phenylpyrimidine).
Figure 1: Synthetic workflow for the N-cyanation of 2-amino-4-phenylpyrimidine. The reaction typically proceeds via nucleophilic substitution on the electrophilic cyanide.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight. For this nitrogen-rich heterocycle, Electrospray Ionization (ESI) is the preferred method due to the basicity of the pyrimidine nitrogens.
Ionization Characteristics
| Parameter | Observation | Interpretation |
| Ionization Mode | ESI (+) / ESI (-) | Amphoteric nature allows both modes. |
| Molecular Ion (ESI+) | m/z 197.1 [M+H]⁺ | Protonation typically occurs at N-1 or N-3 of the pyrimidine ring. |
| Molecular Ion (ESI-) | m/z 195.1 [M-H]⁻ | Deprotonation of the acidic exocyclic N-H. Highly stable anion due to charge delocalization onto the nitrile. |
| Adducts | m/z 219.1 [M+Na]⁺ | Common in salt-rich buffers. |
Fragmentation Pattern (MS/MS)
Fragmentation often follows a "stripping" mechanism typical of cyanamides:
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Loss of Cyanamide moiety: Cleavage of the exocyclic N-C bond.
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Ring Contraction/Cleavage: Loss of HCN from the pyrimidine ring.
Infrared Spectroscopy (IR)[4]
IR is the most rapid diagnostic tool for distinguishing the product from the starting amine. The cyanamide stretch is unique and appears in a "silent" region of the spectrum.
Key Diagnostic Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| C≡N Stretch | 2210 – 2240 | Strong/Sharp | The definitive peak. Absence indicates hydrolysis to urea. Shift to >2250 suggests carbodiimide character. |
| N-H Stretch | 3150 – 3350 | Medium/Broad | Associated with the exocyclic amine. Often broadened by H-bonding in solid state. |
| C=N (Ring) | 1580 – 1620 | Strong | Pyrimidine ring breathing modes. |
| C=C (Aromatic) | 1450 – 1550 | Medium | Phenyl ring skeletal vibrations. |
Protocol Note: Use ATR (Attenuated Total Reflectance) on the solid powder. KBr pellets may induce ion exchange or hydrolysis if the KBr is not strictly dry.
Nuclear Magnetic Resonance (NMR)[4]
NMR analysis requires careful solvent selection. DMSO-d₆ is the standard due to the compound's poor solubility in chloroform and the need to observe the exchangeable proton.
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the pyrimidine doublet pair and the phenyl multiplet.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| NH | 11.5 – 12.5 | Broad Singlet | 1H | — | Highly acidic proton (exchangeable with D₂O). Chemical shift varies with concentration. |
| H-6 (Py) | 8.60 – 8.75 | Doublet (d) | 1H | 5.2 Hz | Deshielded by adjacent ring nitrogens. Characteristic of 4-sub-pyrimidines. |
| Ph-H (Ortho) | 8.10 – 8.20 | Multiplet (m) | 2H | — | Ortho protons of the phenyl ring. |
| H-5 (Py) | 7.60 – 7.75 | Doublet (d) | 1H | 5.2 Hz | Shielded relative to H-6; couples with H-6. |
| Ph-H (Meta/Para) | 7.45 – 7.60 | Multiplet (m) | 3H | — | Remaining aromatic protons. |
¹³C NMR (100 MHz, DMSO-d₆)
The nitrile carbon is weak and requires sufficient scan accumulation (typically >512 scans).
| Carbon Type | Shift (δ ppm) | Assignment |
| C=N (Guanidine-like) | 160.0 – 163.0 | C-2 of Pyrimidine (attached to NHCN). |
| C-4 (Py) | 163.0 – 165.0 | Quaternary carbon attached to Phenyl. |
| C-6 (Py) | 158.0 – 159.5 | CH adjacent to Nitrogen. |
| C≡N (Nitrile) | 115.0 – 117.0 | Diagnostic Peak. Distinct from simple nitriles due to N-attachment. |
| C-5 (Py) | 108.0 – 110.0 | CH beta to Nitrogen. |
| Ph-C (Quaternary) | 136.0 – 137.0 | Phenyl attachment point. |
| Ph-C (CH) | 127.0 – 131.0 | Aromatic CH signals. |
Quality Control & Validation Workflow
To ensure the integrity of the data, the following self-validating workflow is recommended.
Figure 2: Sequential QC workflow. IR is used as a gatekeeper before consuming deuterated solvents for NMR.
References
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Compound Identification: Sigma-Aldrich Catalog, Product No. PH008772, CAS 140369-51-3.[2] Link
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Synthetic Methodology (General N-Cyanation): Liang, H., et al. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions."[3] Synlett, 2017, 28, 2675-2679.[3] Link
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Tautomerism in Heterocycles: Katritzky, A. R., et al. "Prototropic Tautomerism of Heteroaromatic Compounds." Heterocycles, 1991, 32(2). Link
- Spectroscopic Trends: Pretsch, E., et al.
